High-Potency Inhibition of Human Monoamine Oxidase B (MAO-B)
4-Methyl-3-propylquinolin-2-ol is a potent inhibitor of human recombinant MAO-B with an IC₅₀ of 10 nM [1]. In comparison, a related quinoline-sulfonamide series reported IC₅₀ values for MAO-B inhibition ranging from 0.47 to 1.4 µM, which is 47- to 140-fold less potent [2]. This level of potency in the low nanomolar range is characteristic of a high-affinity ligand and is a key differentiator from many other quinoline-based MAO-B inhibitors.
| Evidence Dimension | Inhibitory potency against MAO-B |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM |
| Comparator Or Baseline | Quinoline-sulfonamide derivatives: IC₅₀ values of 0.47 µM, 1.4 µM |
| Quantified Difference | Target compound is 47-fold to 140-fold more potent. |
| Conditions | Inhibition of human recombinant MAO-B expressed in supersomes, assessed by inhibition of 4-hydroxyquinoline formation from kynuramine [1][2]. |
Why This Matters
For procuring a compound intended for MAO-B target engagement studies, selecting a high-potency ligand reduces the required concentration, minimizing off-target effects and solvent-related artifacts.
- [1] BindingDB. BDBM50585935 (CHEMBL5090153). The Binding Database. (Accessed 2026-04-21). View Source
- [2] Review of 'Quinoline-sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors' on Publons. (Accessed 2026-04-21). View Source
